molecular formula C16H11ClN2O3 B3820394 1-benzyl-3-(4-chlorophenyl)-2,4,5-imidazolidinetrione

1-benzyl-3-(4-chlorophenyl)-2,4,5-imidazolidinetrione

Cat. No. B3820394
M. Wt: 314.72 g/mol
InChI Key: MGXFBFVUGSWNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-benzyl-3-(4-chlorophenyl)-2,4,5-imidazolidinetrione” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a methylene group), a chlorophenyl group (a benzene ring with a chlorine atom), and an imidazolidinetrione group (a five-membered ring with two nitrogen atoms and three carbonyl groups) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the benzyl, chlorophenyl, and imidazolidinetrione groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl and chlorophenyl groups are aromatic and planar, while the imidazolidinetrione group is a heterocyclic ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl and chlorophenyl groups might undergo electrophilic aromatic substitution reactions, while the imidazolidinetrione group could participate in a variety of reactions due to the presence of the carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, while the imidazolidinetrione group could potentially form hydrogen bonds .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. This could include testing its reactivity under various conditions, studying its physical properties, and potentially evaluating its biological activity .

properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-12-6-8-13(9-7-12)19-15(21)14(20)18(16(19)22)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXFBFVUGSWNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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